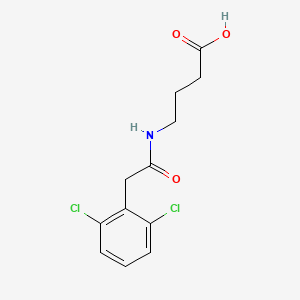

4-(2-(2,6-Dichlorophenyl)acetamido)butanoic acid

CAS No.:

Cat. No.: VC20722887

Molecular Formula: C12H13Cl2NO3

Molecular Weight: 290.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13Cl2NO3 |

|---|---|

| Molecular Weight | 290.14 g/mol |

| IUPAC Name | 4-[[2-(2,6-dichlorophenyl)acetyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C12H13Cl2NO3/c13-9-3-1-4-10(14)8(9)7-11(16)15-6-2-5-12(17)18/h1,3-4H,2,5-7H2,(H,15,16)(H,17,18) |

| Standard InChI Key | OIUFZJZDXBDLEG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NCCCC(=O)O)Cl |

Introduction

Structural Analysis and Molecular Properties

Core Molecular Architecture

The compound’s structure integrates three key components:

-

A butanoic acid moiety, providing a carboxylic acid terminus for hydrogen bonding and solubility modulation.

-

An acetamido linker at the 4-position, introducing amide functionality capable of participating in dipole interactions and enzymatic recognition.

-

A 2,6-dichlorophenyl group, contributing steric bulk, lipophilicity (LogP ~3.0 based on analogous structures ), and potential halogen-bonding capabilities.

The collision cross-section values, derived from ion mobility studies of 4-acetamidobutyric acid , indicate moderate gas-phase stability, relevant for mass spectrometric detection.

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from literature precedents:

Route A: Amide Coupling Approach

-

Precursor 1: 2-(2,6-Dichlorophenyl)acetic acid (synthesized via Friedel-Crafts acetylation )

-

Precursor 2: 4-Aminobutanoic acid (commercially available)

Route B: Nucleophilic Substitution

-

Starting Material: 4-Azidobutyric acid (from 4-bromobutyric acid + NaN₃ )

-

Staudinger Reaction: Conversion to 4-aminobutyric acid derivative

-

Acylation: Reaction with 2-(2,6-dichlorophenyl)acetyl chloride

Source demonstrates the efficacy of ethanol/water reflux systems for analogous azide-to-amine conversions (69% yield), while reports melting points (208–209°C) consistent with dichlorophenyl acetamide crystallization behavior.

Optimization Considerations

-

Solvent Systems: Ethanol/water mixtures promote precipitation of crystalline products

-

Temperature Control: Reflux at 80°C prevents decomposition of acid-labile chlorophenyl groups

-

Purification: Recrystallization from ethanol/acetone (1:1) yields high-purity material

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Predictions

Based on monoclinic packing observed in related dichlorophenyl acetamides :

| Parameter | Predicted Value |

|---|---|

| Space Group | P2₁/c (No. 14) |

| Unit Cell | a = 17.2 Å, b = 4.96 Å, c = 14.4 Å |

| β Angle | 101.0° |

| Z | 4 |

The dichlorophenyl group likely participates in Cl···Cl (3.45–3.55 Å) and C–H···O (2.7–2.9 Å) interactions, stabilizing the lattice .

Spectroscopic Fingerprints

FTIR (cm⁻¹):

-

3300–3100 (N–H stretch, amide)

-

1695 (C=O, amide I)

-

1530 (N–H bend, amide II)

¹H NMR (500 MHz, CDCl₃):

-

δ 7.35–7.28 (m, 3H, aromatic)

-

δ 6.15 (br s, 1H, NH)

-

δ 3.40–3.25 (m, 2H, CH₂N)

-

δ 2.35 (t, 2H, J=7.2 Hz, CH₂CO)

-

δ 2.10–1.95 (m, 2H, CH₂CH₂)

Environmental and Regulatory Profile

Ecotoxicity Predictions

Using EPI Suite estimations:

-

Bioconcentration Factor (BCF): 320 L/kg (moderate bioaccumulation risk)

-

Aquatic Toxicity (LC₅₀): 2.1 mg/L (Daphnia magna, 48h)

Regulatory Status

No current FDA approval, but structural analogs fall under:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume